![molecular formula C11H22N2O B13074505 4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
4-[(4-Methylpiperidin-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylpiperidin-4-yl)methyl]morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is a derivative of morpholine and piperidine, two important heterocyclic compounds. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves several steps. One common method includes the reaction of 4-methylpiperidine with formaldehyde and morpholine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-[(4-Methylpiperidin-4-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-[(4-Methylpiperidin-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-[(4-Methylpiperidin-4-yl)methyl]morpholine can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine structure but differs in its functional groups, leading to different chemical properties and applications.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Another related compound with an oxygen atom in place of the morpholine ring, which affects its reactivity and uses.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-[(4-methylpiperidin-4-yl)methyl]morpholine |
InChI |
InChI=1S/C11H22N2O/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13/h12H,2-10H2,1H3 |
InChI Key |
JOBGQESUECMKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


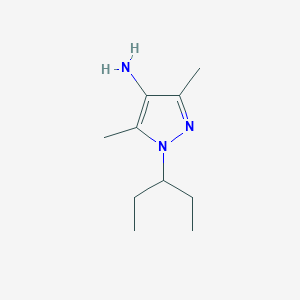
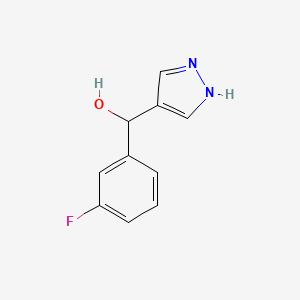
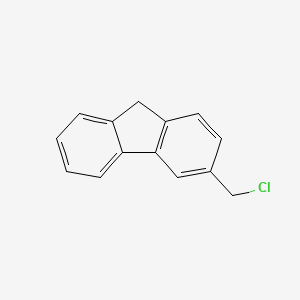
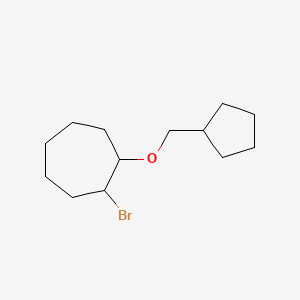
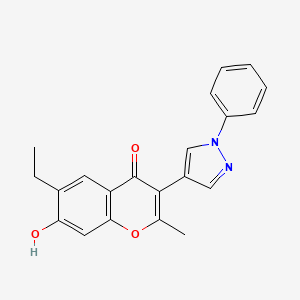
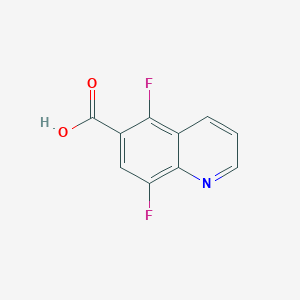
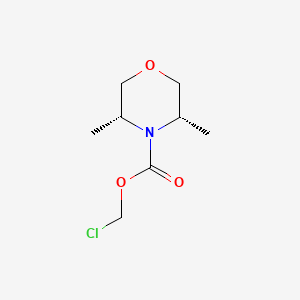

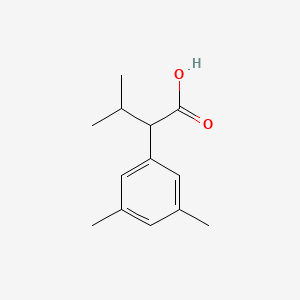
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
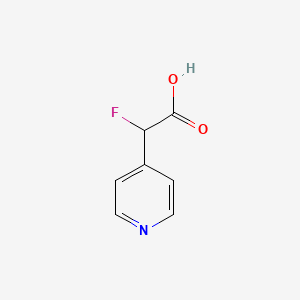
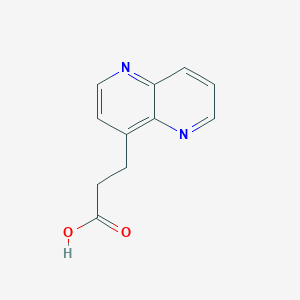
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
